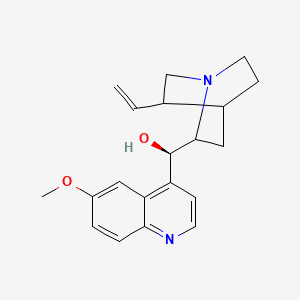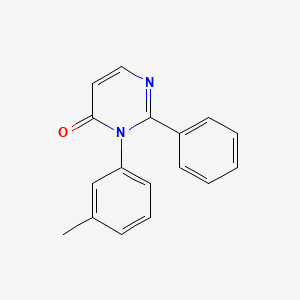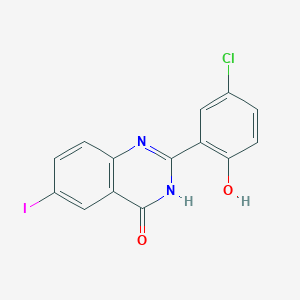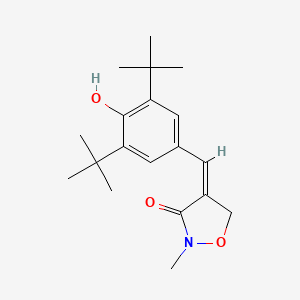
2,2'-(Ethane-1,1-diyl)difuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,1-diyl)difuran is an organic compound belonging to the class of difurans. It is characterized by two furan rings connected by an ethane bridge at the 1,1-positions. This compound has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)difuran typically involves the acid-catalyzed condensation of furan derivatives. One common method is the reaction of 2-furylcarbinol with an aldehyde under acidic conditions to form the ethane-bridged difuran . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)difuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,1-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form difuran-2,2’-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Difuran-2,2’-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated difuran compounds.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,1-diyl)difuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,1-diyl)difuran involves its interaction with molecular targets through various pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting biological processes. Additionally, its ability to undergo electrophilic substitution reactions enables it to form covalent bonds with nucleophilic sites in biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)difuran: Similar structure but with a different ethane bridge position.
2,2’-(Propane-1,1-diyl)difuran: Contains a propane bridge instead of an ethane bridge.
2,2’-(Butane-1,1-diyl)difuran: Features a butane bridge, leading to different chemical properties.
Uniqueness
2,2’-(Ethane-1,1-diyl)difuran is unique due to its specific ethane-bridged structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
51300-81-3 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-[1-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-8(9-4-2-6-11-9)10-5-3-7-12-10/h2-8H,1H3 |
Clave InChI |
PGFOAEKDNPSIEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CO1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)

![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)


![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)

![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)

